REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.Cl[C:11]1[S:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[N:15]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11]2[S:12][C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=3[N:15]=2)=[C:4]([F:9])[CH:3]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
130 (± 20) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The resulting brown solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a purple solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC=1SC2=C(N1)C=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.699 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |